molecular formula C23H29ClFN3O4 B1669084 Cisapride CAS No. 81098-60-4

Cisapride

Cat. No. B1669084
CAS RN: 81098-60-4
M. Wt: 465.9 g/mol
InChI Key: DCSUBABJRXZOMT-IRLDBZIGSA-N
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Description

Cisapride is a prokinetic agent used in the treatment of gastrointestinal disorders, including gastroesophageal reflux disease (GERD), gastroparesis, and functional dyspepsia. It is a benzamide derivative that has been approved for clinical use since 1994. Cisapride is a motility enhancer that works by increasing the release of acetylcholine and serotonin, which are neurotransmitters involved in the regulation of gastrointestinal motility. The drug also increases the frequency of antral contractions and reduces gastric emptying time.

Scientific research applications

Introduction

Cisapride, a prokinetic agent, has been extensively studied in scientific research for its potential applications in various fields.

Gastrointestinal Motility

Research has demonstrated that cisapride exerts prokinetic effects by stimulating gastrointestinal motility without affecting gastric, pancreatic, or biliary secretions (Prather et al., 1993). This property makes it a valuable tool in the investigation of gastrointestinal disorders characterized by impaired motility.

Esophageal Disorders

Studies have shown that cisapride effectively enhances esophageal motility and reduces lower esophageal sphincter pressure, making it a potential treatment option for conditions such as gastroesophageal reflux disease (GERD) and achalasia (van der Woude et al., 1997).

Functional Dyspepsia

Research suggests that cisapride may alleviate symptoms associated with functional dyspepsia by enhancing gastric emptying and reducing dyspeptic symptoms (Peura et al., 1993).

Neurological Disorders

Cisapride's ability to modulate gastrointestinal motility has sparked interest in its potential applications in neurological disorders such as Parkinson's disease, where gastrointestinal dysfunction is prevalent (Jost, 1995).

Cisapride's prokinetic properties have been extensively researched, revealing its potential applications in gastrointestinal disorders, esophageal disorders, functional dyspepsia, and neurological conditions. Further investigations are warranted to explore its efficacy and safety in various clinical settings.

properties

IUPAC Name

4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSUBABJRXZOMT-IRLDBZIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022825
Record name Cisapride
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Molecular Weight

465.9 g/mol
Source PubChem
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Physical Description

Solid
Record name Cisapride
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Solubility

Sparingly soluble in methanol. Soluble in acetone, Practically insoluble in water., 1.20e-02 g/L
Record name Cisapride
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Mechanism of Action

Cisapride acts through the stimulation of the serotonin 5-HT4 receptors which increases acetylcholine release in the enteric nervous system (specifically the myenteric plexus). This results in increased tone and amplitude of gastric (especially antral) contractions, relaxation of the pyloric sphincter and the duodenal bulb, and increased peristalsis of the duodenum and jejunum resulting in accelerated gastric emptying and intestinal transit., Cisapride exerts its effect by increasing the release of acetylcholine from the postganglionic nerve endings of the myenteric plexus. This release of acetylcholine increases esophageal activity and increases esophageal sphincter tone, thereby improving esophageal clearance and decreasing reflux of gastric and duodenal emptying as a result of increased gastric and duodenal contractility and antroduodenal coordination. Duodenogastric reflux is also decreased. Cisapride improves transit in both small and large bowel.
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Product Name

Cisaprida

Color/Form

White to slightly biege powder

CAS RN

81098-60-4, 260779-88-2
Record name Cisapride
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Melting Point

110 °C
Record name Cisapride
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Record name Cisapride
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a solution of 4-amino-5-chloro-2-methoxybenzoic acid (20.2 g) in MIK (250 ml) and triethyl amine (15.3 ml) was slowly dropped ethyl chloroformate (9.6 ml). The reaction mixture was stirred for 30 minutes at room temperature. To the formed mixed anhydride was then added intermediate 2 (28.2 g) and the reaction mixture was stirred for 2 hours at room temperature. Subsequently, the reaction mixture was washed with water (80 ml) and a NaOH solution (6.5% w/v, 50 ml). The organic layer was warmed to 65° C. and methanol (50 ml) and water (8.5 ml) were added. The solution was cooled slowly and stirred for 2 days during which crystallisation occurred, yielding cisapride having a cis/trans ratio higher than 99/1.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
28.2 g
Type
reactant
Reaction Step Four
Quantity
15.3 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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